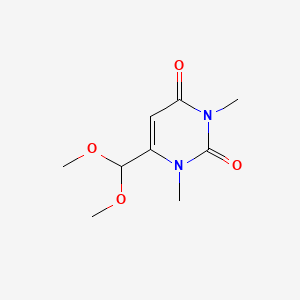
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester is a chemical compound with the molecular formula C₇H₁₃NOS₂ and a molecular weight of 191.318 . This compound is known for its unique structure, which includes an ethyl ester group and a (2-(ethenyloxy)ethyl) substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester typically involves the reaction of carbamodithioic acid with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamodithioic acid, diethyl-, ethyl ester: This compound has a similar structure but lacks the (2-(ethenyloxy)ethyl) substituent.
Carbamodithioic acid, [2-(ethenyloxy)ethyl]-, heptyl ester: This compound has a longer alkyl chain compared to the ethyl ester.
Uniqueness
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester is unique due to its specific substituent groups, which confer distinct chemical properties and reactivity. These properties make it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
126560-43-8 |
|---|---|
Formule moléculaire |
C7H13NOS2 |
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
ethyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C7H13NOS2/c1-3-9-6-5-8-7(10)11-4-2/h3H,1,4-6H2,2H3,(H,8,10) |
Clé InChI |
KMJLLYXNNVBEDF-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=S)NCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


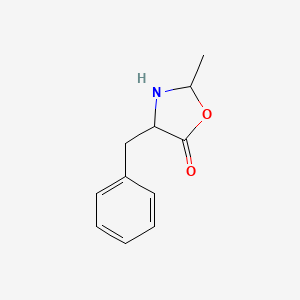
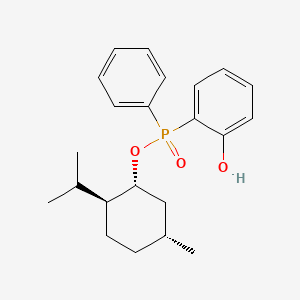
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)

![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
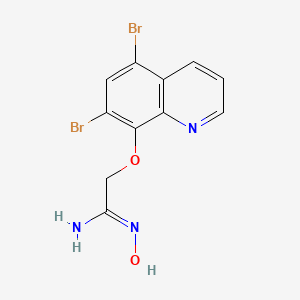


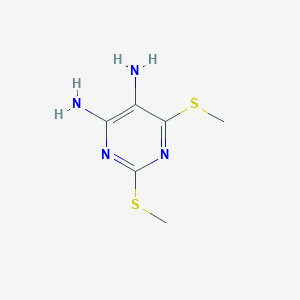
![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)


